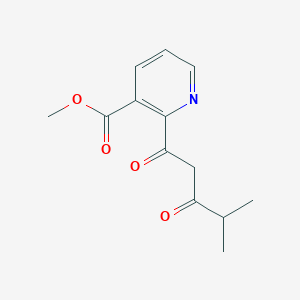
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylate ester and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-oxopentanoic acid with pyridine-3-carboxylic acid methyl ester under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, and other substituted derivatives.
Scientific Research Applications
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s ketone and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-4-carboxylate
- Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-2-carboxylate
- Ethyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
110236-20-9 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-8(2)10(15)7-11(16)12-9(13(17)18-3)5-4-6-14-12/h4-6,8H,7H2,1-3H3 |
InChI Key |
TXQCHAWSOKDXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















